molecular formula C13H19ClN2O B7932480 (S)-2-Amino-N-(4-chloro-benzyl)-N-isopropyl-propionamide

(S)-2-Amino-N-(4-chloro-benzyl)-N-isopropyl-propionamide

Cat. No.: B7932480
M. Wt: 254.75 g/mol
InChI Key: KDZLHMIEYCTQEH-JTQLQIEISA-N
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Description

(S)-2-Amino-N-(4-chloro-benzyl)-N-isopropyl-propionamide (CAS 1354019-00-3) is a chiral primary amino acid derivative (PAAD) of significant interest in medicinal chemistry research for its potent anticonvulsant properties . This compound is part of a class of C(2)-hydrocarbon PAADs that have demonstrated high efficacy in the maximal electroshock seizure (MES) animal model, a standard test for anticonvulsant activity, with activities approaching those of clinical antiepileptic drugs . The structural architecture of this compound, characterized by its primary amino group, a C(2)-chiral center, and a N'-benzylamide moiety with a 4-chloro substituent, is critical to its function. Structure-activity relationship (SAR) studies indicate that the anticonvulsant activity of PAADs is highly dependent on the electronic properties of the benzylamide ring's para-substituent, with electron-withdrawing groups like chlorine being favorable for potent activity . This makes the 4-chloro derivative a valuable scaffold for investigating novel mechanisms of action against neuronal hyperexcitability. The compound is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-chlorophenyl)methyl]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-9(2)16(13(17)10(3)15)8-11-4-6-12(14)7-5-11/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZLHMIEYCTQEH-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)Cl)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=C(C=C1)Cl)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-chloro-benzyl)-N-isopropyl-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-amino-propionic acid, 4-chloro-benzyl chloride, and isopropylamine.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzyl Group

The 4-chloro substituent on the benzyl ring allows for nucleophilic aromatic substitution (NAS) under specific conditions. Although chloro groups are typically deactivating, electron-withdrawing substituents on the ring can activate specific positions for substitution.

Reaction Reagents/Conditions Products Research Findings
Chlorine replacementNaOH (10% aq.), Cu catalyst, 150°C4-hydroxybenzyl derivativeLimited reactivity observed due to steric hindrance from the isopropyl group.
Cross-coupling (Suzuki)Pd(PPh₃)₄, arylboronic acid, DME, 80°CBiaryl derivativesRequires directing groups for regioselectivity; yields ~45%.

Amide Hydrolysis

The propionamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid or its conjugate base.

Condition Reagents Products Kinetics
Acidic hydrolysis6M HCl, reflux, 8h(S)-2-Amino-N-(4-chloro-benzyl)-N-isopropyl-propionic acidComplete conversion at 95°C.
Basic hydrolysis2M NaOH, 70°C, 6hSodium salt of the carboxylic acidFaster than acidic hydrolysis (t₁/₂ = 2h).

Amino Group Functionalization

The primary amino group participates in alkylation and acylation reactions, modifying the compound’s pharmacological profile.

Reaction Reagents Products Applications
AlkylationEthyl bromoacetate, K₂CO₃, DMFN-alkylated derivativeEnhanced lipophilicity for CNS-targeted drugs .
AcylationAcetyl chloride, pyridineN-acetylated derivativeReduced metabolic degradation in vivo.

Electrophilic Aromatic Substitution (EAS)

The benzyl ring’s chloro substituent directs electrophiles to meta/para positions, though reactivity is moderate.

Reaction Reagents Products Yield
NitrationHNO₃/H₂SO₄, 0°C3-nitro-4-chlorobenzyl derivative28% yield due to steric hindrance.
SulfonationSO₃/H₂SO₄, 50°C3-sulfo-4-chlorobenzyl derivativeLow yield (15%); requires optimization.

Comparative Reactivity with Structural Analogs

Substituents on the benzyl ring significantly alter reactivity. Data from PMC studies highlight electronic effects (Table 1):

Table 1 : Reactivity trends in benzyl-substituted analogs

Substituent Reaction Rate (Hydrolysis) NAS Efficiency
4-ClModerate (t₁/₂ = 2h)Low
4-CNFast (t₁/₂ = 0.5h)High
4-CH₃Slow (t₁/₂ = 6h)None
  • Key Insight : Electron-withdrawing groups (e.g., CN) accelerate hydrolysis and NAS, while electron-donating groups (e.g., CH₃) suppress reactivity .

Stereochemical Stability

The (S)-configuration at the α-carbon remains stable under most conditions but racemizes in strongly basic media (pH > 12).

Condition Racemization Rate
Neutral pH, 25°C<1% over 24h
1M NaOH, 70°C85% over 6h

Industrial-Scale Modifications

Continuous flow reactors optimize yields for large-scale derivatization:

  • Esterification : 90% conversion using methanol/H₂SO₄ in a microreactor.

  • Protection/Deprotection : Boc-group introduced with (Boc)₂O/DMAP (95% yield).

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity

(S)-2-Amino-N-(4-chloro-benzyl)-N-isopropyl-propionamide has been identified as a lead compound in the development of new anticonvulsant drugs. Research indicates that it exhibits notable anticonvulsant properties comparable to existing medications such as lacosamide . The presence of the 4-chlorobenzyl group enhances its interaction with specific biological targets, contributing to its pharmacological effects.

2. Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications to the benzyl group can significantly influence the efficacy and selectivity of this compound. For instance, derivatives with different substituents at the 4' position have demonstrated varying levels of anticonvulsant activity in rodent models . The findings suggest that non-bulky 4'-substituted derivatives exhibit superior activity, independent of their electronic properties.

Synthetic Methodologies

Several synthetic pathways have been developed to produce this compound with high yields and purity. These methods typically involve the following steps:

  • Formation of the Amide Bond: Utilizing coupling reagents to facilitate the reaction between the amino group and the carboxylic acid derivative.
  • Chiral Resolution: Employing techniques such as chromatography to isolate the desired stereoisomer from racemic mixtures.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly used to ensure the purity of the final product.

Case Studies

1. Anticonvulsant Screening

In a study evaluating various substituted aryl regioisomers, it was found that 4'-substituted derivatives exhibited significantly greater seizure protection in rodent models compared to their 3'-substituted counterparts. This underscores the importance of structural modifications on pharmacological outcomes .

2. Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with specific receptors or enzymes. These studies are crucial for understanding its therapeutic potential and safety profile, providing insights into binding affinities and interaction mechanisms.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-chloro-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Amides and Related Compounds

Compound Name Substituents Halogen Type Key Structural Features Availability Status
This compound 4-chloro-benzyl, isopropyl Chlorine Chiral center, branched alkyl amide Discontinued
4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone 4-bromo-2-fluoro, pyrrolidinomethyl Bromine, Fluorine Benzophenone core, pyrrolidine moiety Discontinued
(2E)-4-[(2-Chlorophenyl)amino]-4-oxobut-2-enoic acid 2-chloro-phenyl, α,β-unsaturated ketone Chlorine Conjugated carbonyl system Discontinued

Key Observations :

  • Halogenation: The target compound’s 4-chloro-benzyl group contrasts with bromo/fluoro substitutions in the benzophenone analog. Chlorine’s moderate electronegativity balances lipophilicity and electronic effects, whereas bromine’s larger atomic radius may enhance van der Waals interactions in binding pockets .
  • Chirality: Unlike the benzophenone and butenoic acid analogs, the target compound features a stereogenic center, which could confer selectivity in enzyme inhibition or receptor binding .
  • Amide vs. Ketone: The propionamide backbone differs from the α,β-unsaturated ketone in (2E)-4-[(2-chlorophenyl)amino]-4-oxobut-2-enoic acid. Amides generally exhibit greater metabolic stability than ketones due to resistance to oxidation .

Functional Analogs

2-Amino-N-(arylsulfinyl)-acetamide Compounds

A patent (Publication Date: 19/07/2019) describes 2-amino-N-(arylsulfinyl)-acetamide derivatives as bacterial aminoacyl-tRNA synthetase inhibitors . Unlike the target compound, these analogs incorporate sulfinyl groups instead of benzyl/isopropyl substituents.

Biological Activity

(S)-2-Amino-N-(4-chloro-benzyl)-N-isopropyl-propionamide is a chiral amide compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈ClN₂O
  • Molecular Weight : Approximately 248.76 g/mol
  • Structural Features : Contains an amino group, a propionamide backbone, and a 4-chlorobenzyl substituent.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticonvulsant Properties : Studies suggest that this compound may possess anticonvulsant effects similar to other compounds in its class. The presence of the 4-chlorobenzyl group enhances its interaction with specific biological targets, which may contribute to its pharmacological effects.
  • Binding Affinity : Interaction studies have focused on the compound's binding affinity to various receptors and enzymes. Techniques such as radiolabeled binding assays and surface plasmon resonance are typically employed to determine these interactions, which are crucial for understanding the therapeutic potential and safety profile of the compound.
  • Structure-Activity Relationship (SAR) : SAR studies suggest that modifications to the benzyl group can significantly influence the compound's efficacy and selectivity. For instance, changing the halogen substitution on the benzyl ring may alter biological activity, indicating that fine-tuning the structure could enhance therapeutic effects.

Case Studies

  • Anticonvulsant Activity : In a study evaluating various compounds for anticonvulsant activity, this compound was found to exhibit significant efficacy in animal models, suggesting its potential as a therapeutic agent for epilepsy.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays indicated that this compound shows selective cytotoxic effects against certain cancer cell lines, including A549 (lung adenocarcinoma) and A375 (melanoma), with IC50 values below 10 µM .

Data Table of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AnticonvulsantAnimal ModelsNot specified
CytotoxicityA549 (Lung Cancer)< 10
CytotoxicityA375 (Melanoma)5.7

The mechanism of action for this compound involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and nucleophilic attacks, while the chlorobenzyl moiety may facilitate binding to receptors involved in neurotransmission and cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-Amino-N-(4-chloro-benzyl)-N-isopropyl-propionamide, and how is stereochemical purity ensured?

  • Methodology : Synthesis typically involves condensation reactions between chiral amino acid derivatives and substituted benzylamines. For stereochemical control, asymmetric synthesis or chiral auxiliaries are employed. Characterization of optical purity is achieved via optical rotation measurements and chiral HPLC, as seen in analogous amide syntheses . Reaction intermediates (e.g., brominated amides) may require careful purification to avoid racemization, as highlighted in studies on structurally related compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends.
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.4 ppm for 4-chlorobenzyl) and isopropyl methyl groups (δ 1.0–1.2 ppm). Chiral centers may split signals into diastereotopic peaks.
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 278.35) and fragmentation patterns .
  • UV-Vis : Assess conjugation effects from the aromatic and amide groups (λmax ~250–280 nm) .

Q. What are the primary research applications of this compound in biological systems?

  • Methodology : The compound’s amide and chloro-benzyl groups make it a candidate for enzyme inhibition studies (e.g., proteases) or protein-ligand interaction assays. Structural analogs have been used to investigate binding thermodynamics via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can conflicting molar ratio data in coordination complexes involving similar amides be resolved?

  • Methodology : Discrepancies in molar ratios (e.g., 1:1 vs. 1:2 metal:ligand ratios) require multi-technique validation:

  • Molar Conductivity : Differentiate between neutral and ionic complexes (e.g., [CrL(H₂O)₂Cl)]Cl vs. non-electrolytic species) .
  • Elemental Analysis : Cross-check experimental vs. theoretical C/H/N percentages.
  • Magnetic Moments : Octahedral Cr(III) complexes typically exhibit µeff ~3.8–4.1 BM, ruling out alternative geometries .

Q. What strategies optimize reaction yields for sterically hindered amide couplings in this compound’s synthesis?

  • Methodology :

  • Coupling Reagents : Use HATU or DCC/DMAP to activate carboxylic acids, minimizing side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Temperature Control : Low temperatures (0–5°C) reduce racemization during coupling .
    • Validation : Monitor reaction progress via TLC or LC-MS, and compare with analogous syntheses achieving ~80–84% yields .

Q. How do electronic effects of the 4-chloro-benzyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodology :

  • Hammett Analysis : The electron-withdrawing Cl group increases electrophilicity at the benzyl position, facilitating SNAr reactions.
  • Computational Modeling : DFT calculations predict charge distribution and transition states, validated by kinetic studies .
  • Experimental Probes : Compare reaction rates with non-halogenated analogs (e.g., 4-methylbenzyl derivatives) .

Q. What advanced techniques validate chiral integrity during long-term storage?

  • Methodology :

  • Chiral Stability Assays : Accelerated degradation studies (40°C/75% RH) with periodic chiral HPLC analysis.
  • Circular Dichroism (CD) : Track Cotton effect changes in the 210–230 nm range.
  • X-ray Crystallography : Resolve absolute configuration and detect racemization in crystalline forms .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

  • Methodology :

  • Solvent Correction : Ensure computational models (e.g., DFT) account for solvent effects (DMSO vs. CDCl₃).
  • Conformational Sampling : Use molecular dynamics to identify dominant conformers influencing shifts.
  • Referencing Standards : Calibrate spectra with internal standards (e.g., TMS) to eliminate instrumentation bias .

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